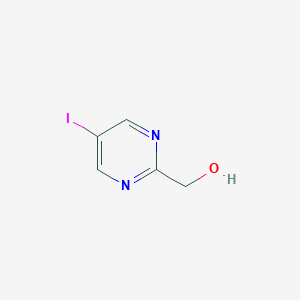
(5-Iodopyrimidin-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of “(5-Iodopyrimidin-2-yl)methanol” consists of a pyrimidine ring with an iodine atom at the 5th position and a methanol group attached to the 2nd position.Scientific Research Applications
Photochemical Properties : The photochemical reduction of pyrimidinols, including derivatives similar to (5-Iodopyrimidin-2-yl)methanol, has been a subject of study. For instance, Pfoertner (1975) explored the π,π*-excitation of 4,6-dimethyl-2-pyrimidinol in methanol, leading to different addition products (Pfoertner, 1975).
Intermediate in Synthesis Reactions : this compound is used as an intermediate in various synthesis processes. For example, Goodby et al. (1996) described its use in palladium-catalysed cross-coupling reactions for synthesizing substituted pyrimidine compounds (Goodby et al., 1996).
Catalytic Applications : The compound has been used in studies involving catalytic reactions. For instance, Kaiba et al. (2020) described the synthesis of nickel-doped TiO2 nanoparticles as a catalyst for preparing substituted pyridopyrimidines, starting from a similar compound (Kaiba et al., 2020).
Heterocyclic Compound Synthesis : Its derivatives are instrumental in the synthesis of heterocyclic compounds. Sambaiah et al. (2017) utilized a related pyrimidine derivative for synthesizing novel fused chromone–pyrimidine hybrids via ANRORC rearrangement (Sambaiah et al., 2017).
Polarographic Studies : Chiang (1958) investigated the polarographic oxidation of various pyrimidines, highlighting the importance of compounds like this compound in understanding the electrochemical properties of pyrimidine derivatives (Chiang, 1958).
Safety and Hazards
properties
IUPAC Name |
(5-iodopyrimidin-2-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5IN2O/c6-4-1-7-5(3-9)8-2-4/h1-2,9H,3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCBOIBCQADLRBG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)CO)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5IN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-[(4,5-Difluoro-1H-benzimidazol-2-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2415359.png)

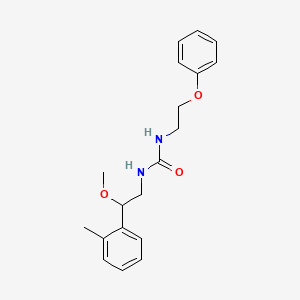

![2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide](/img/structure/B2415364.png)

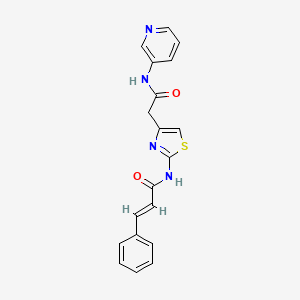
![N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2415367.png)
![(E)-4-fluoro-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2415368.png)
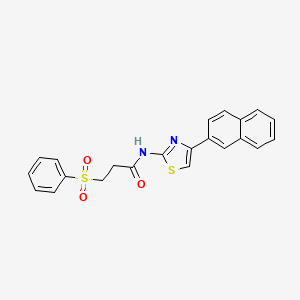
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-2-carboxamide hydrochloride](/img/structure/B2415373.png)

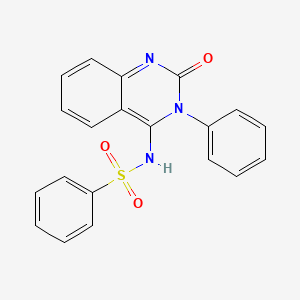
![N-{2-[ethyl(2-methylphenyl)amino]ethyl}-2,4-dimethyl-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2415382.png)